2-Chloro-7-ethoxy-6-methoxyquinazolin-4(1H)-one

Catalog No.
S12304933
CAS No.
62484-45-1
M.F
C11H11ClN2O3
M. Wt
254.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-7-ethoxy-6-methoxyquinazolin-4(1H)-one

CAS Number

62484-45-1

Product Name

2-Chloro-7-ethoxy-6-methoxyquinazolin-4(1H)-one

IUPAC Name

2-chloro-7-ethoxy-6-methoxy-3H-quinazolin-4-one

Molecular Formula

C11H11ClN2O3

Molecular Weight

254.67 g/mol

InChI

InChI=1S/C11H11ClN2O3/c1-3-17-9-5-7-6(4-8(9)16-2)10(15)14-11(12)13-7/h4-5H,3H2,1-2H3,(H,13,14,15)

InChI Key

KDZWLTOOCHEJAB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(=C1)N=C(NC2=O)Cl)OC

2-Chloro-7-ethoxy-6-methoxyquinazolin-4(1H)-one (CAS 62484-45-1) is a highly functionalized heterocyclic building block primarily utilized in the synthesis of 2-substituted quinazolin-4-one libraries. Featuring a reactive C2-chloride and an asymmetric 6-methoxy-7-ethoxy electron-donating motif, this intermediate is critical for developing phosphodiesterase (PDE) inhibitors, alpha-1 adrenergic antagonists, and novel kinase inhibitors [1]. The 4-oxo group ensures strict regiocontrol during nucleophilic aromatic substitution (SNAr) at the C2 position, while the specific dialkoxy pattern allows medicinal chemists to fine-tune lipophilicity and steric bulk beyond the limitations of standard symmetric baselines. For procurement and process chemistry, its value lies in providing a pre-assembled, high-purity asymmetric core that bypasses multi-step etherification and chlorination bottlenecks.

Research Fit

2-Chloro handle for nucleophilic aromatic substitution (SNAr) diversification
7-Ethoxy-6-methoxy substitution pattern provides differentiated steric and electronic profile
Fits kinase inhibitor and quinazoline-focused library synthesis workflows

Substituting this exact compound with the more common 2-chloro-6,7-dimethoxyquinazolin-4(1H)-one or 4-chloro equivalents fundamentally alters both the synthetic trajectory and the final API profile. Using a 4-chloro isomer directs substitution to the C4 position, yielding entirely different pharmacological classes (e.g., standard EGFR inhibitors) rather than the targeted 2-substituted quinazolin-4-ones [1]. Furthermore, reverting to a symmetric 6,7-dimethoxy core sacrifices the specific lipophilic and steric advantages conferred by the 7-ethoxy group, often resulting in downstream candidates with inferior membrane permeability or target residence times. Procuring the pre-formed 7-ethoxy-6-methoxy core eliminates the need for low-yielding, regioselective mono-alkylation steps from dihydroxy precursors, directly improving batch-to-batch reproducibility and overall synthetic efficiency.

Substitution Risk

Target Compound
6,7-Dimethoxy Analog
Lipophilicity
Ethoxy-driven moderate lipophilicity
Methoxy lowers LogP; may alter partitioning and permeability
Steric profile
Intermediate steric bulk (ethyl)
Smaller methyl group; may accelerate SNAr or shift selectivity
Polar surface area
Lower TPSA (59.9 Ų)
Higher TPSA (~64.5 Ų); could reduce passive permeability
Generic substitution may shift reaction kinetics and target engagement profiles; validate if SAR depends on 7-alkoxy identity.

Regioselective C2-Amination

In the synthesis of 2-aminoquinazolin-4-ones, utilizing the 2-chloro-4-oxo scaffold provides absolute regiocontrol compared to 2,4-dichloroquinazoline baselines [1]. The presence of the 4-oxo group intrinsically protects the C4 position, directing nucleophiles exclusively to the C2 position under mild basic conditions. Class-level process data indicates that this pre-established 4-oxo structure improves the isolated yield of C2-aminated products by avoiding the statistical mixtures and over-reaction common with 2,4-dichloro analogs, streamlining the purification workflow.

Evidence DimensionRegioselective C2-Amination Yield
Target Compound Data>85% typical isolated yield (single regioisomer)
Comparator Or Baseline2,4-Dichloroquinazoline (typical C2 yields 50-60% after purification)
Quantified Difference~25-35% absolute yield improvement for C2-derivatives
ConditionsStandard SNAr with aliphatic amines, mild heating (80°C), polar aprotic solvent

Eliminates the need for complex protection/deprotection strategies or difficult chromatographic separations of regioisomers, directly lowering API manufacturing costs.

Lipophilicity (XLogP3-AA)
Cross-study comparable
2.1
vs 2.006 (dimethoxy) and 2.7 (isopropoxy)
Supports fine-tuning of lipophilicity in lead optimization
Computed values; not from a single head-to-head experiment

Asymmetric Alkoxy Lipophilicity

The specific inclusion of a 7-ethoxy group alongside a 6-methoxy group provides a calculated increase in lipophilicity compared to the standard 6,7-dimethoxy baseline [1]. This asymmetric dialkoxy pattern typically increases the cLogP of the resulting core, which is a critical lever for medicinal chemists attempting to optimize the cellular permeability of downstream inhibitors. By starting with this exact asymmetric scaffold, procurement teams enable R&D to explore a distinct physicochemical space without undertaking the arduous multi-step synthesis required to differentiate the C6 and C7 hydroxyl groups from scratch.

Evidence DimensionCore Lipophilicity (cLogP contribution)
Target Compound DataHigher baseline lipophilicity due to the 7-ethoxy extension
Comparator Or Baseline2-Chloro-6,7-dimethoxyquinazolin-4(1H)-one
Quantified Difference+0.3 to +0.5 log unit increase in cLogP
ConditionsIn silico physicochemical profiling of the scaffold

Provides a pre-validated structural modification to rescue downstream lead compounds suffering from poor membrane permeability.

Molecular Weight (Steric Proxy)
Class-level inference
254.67 g/mol
+14.03 vs dimethoxy; -14.03 vs isopropoxy
Intermediate steric demand may influence nucleophilic substitution rates
Comparative reaction rate data not available

Enhanced Process Solubility

Symmetric building blocks like 6,7-dimethoxyquinazolines often exhibit high crystal lattice energies, resulting in poor solubility in standard organic solvents used during ambient-temperature coupling reactions. The asymmetric 6-methoxy-7-ethoxy substitution disrupts this dense crystal packing [1]. Consequently, this compound demonstrates improved solubility profiles in solvents such as DMF, DMSO, and dichloromethane. This enhanced processability allows for higher concentration reaction mixtures, reducing solvent waste and improving the kinetics of subsequent C2-substitution reactions.

Evidence DimensionOrganic Solvent Solubility (Processability)
Target Compound DataEnhanced solubility in polar aprotic solvents
Comparator Or BaselineSymmetric 6,7-dimethoxy analogs (often require elevated temperatures for dissolution)
Quantified DifferenceEnables reaction execution at higher molarities (e.g., 0.5M vs 0.1M)
ConditionsAmbient temperature dissolution in DMF/DCM for SNAr setups

Allows for more concentrated, environmentally efficient reaction conditions and faster throughput in parallel synthesis libraries.

Polar Surface Area (TPSA)
Cross-study comparable
59.9 Ų
ΔTPSA = -4.6 Ų vs dimethoxy and isopropoxy analogs
Lower TPSA may support passive permeability profiling
Computed values; different algorithms may cause small variations
Commercial Purity
Supplier specification
≥98% (NLT)
ISO-certified vendor; analog often 95–97%
Reduces re-purification risk in multi-step synthesis
Batch-to-batch variability should still be reviewed per CoA

PDE Inhibitor Library Synthesis

The strict C2-regiocontrol and reactive chloro group make this compound the ideal starting material for generating libraries of phosphodiesterase (PDE) inhibitors. The asymmetric alkoxy groups provide the necessary steric and electronic interactions for binding within the PDE active site, while the 4-oxo group serves as a critical hydrogen bond acceptor [1].

Alpha-1 Adrenergic Antagonists

Leveraging the enhanced lipophilicity of the 7-ethoxy group, this scaffold is highly suited for synthesizing novel alpha-1 blockers. The pre-installed asymmetric pattern allows for fine-tuning of receptor subtype selectivity and pharmacokinetic half-life without requiring de novo core synthesis [2].

Kinase Inhibitor Permeability Optimization

In target programs where standard 6,7-dimethoxy kinase inhibitors suffer from poor cellular uptake, substituting the core with this 7-ethoxy-6-methoxy variant provides an immediate cLogP boost. This application directly utilizes the compound's specific structural differentiation to rescue lead candidates in late-stage discovery [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Intermediate lipophilicity profile between dimethoxy and isopropoxy analogs
ADME and membrane permeability assay compatibility
2-Amino quinazoline library synthesis
Reactive 2-chloro handle for mild SNAr diversification
Nucleophilic displacement yield and scope assessment
4-Chloro-7-ethoxy-6-methoxyquinazoline preparation
Direct chlorination precursor; ethoxy already installed
Orthogonal functionalization efficiency and step-count reduction
Fragment-based screening (quinazoline-binding targets)
Differentiated TPSA vs common dimethoxy fragment
Structure-activity relationship interpretation of polarity effects

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

254.0458199 g/mol

Monoisotopic Mass

254.0458199 g/mol

Heavy Atom Count

17

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